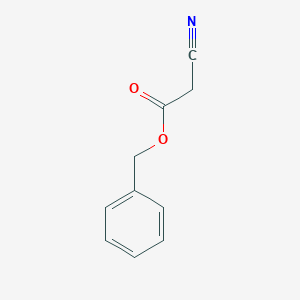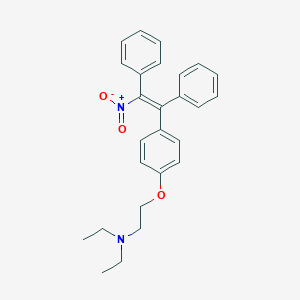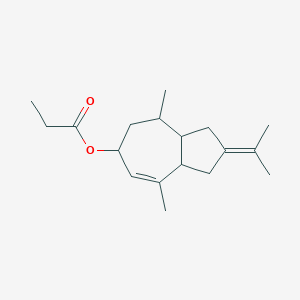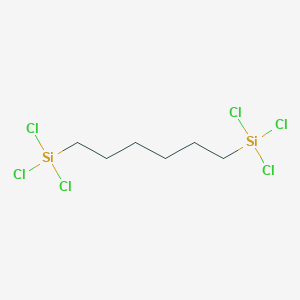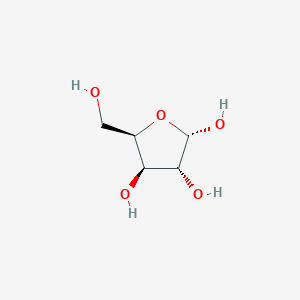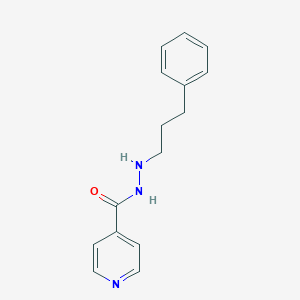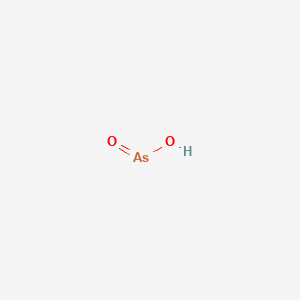
Arsenious acid
描述
Arsenious acid, also known as arsenic trioxide or white arsenic, is a highly toxic inorganic compound that has been used for centuries in various applications, including medicine, agriculture, and industry. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. In
科学研究应用
Arsenious acid has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that arsenious acid can induce cell death in certain types of cancer cells, including acute promyelocytic leukemia (APL) and solid tumors such as lung, liver, and breast cancer. Arsenious acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune disorders and inflammatory diseases.
作用机制
The exact mechanism of action of arsenious acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Arsenious acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating signaling pathways that lead to the activation of caspases, a family of proteins that play a key role in the apoptotic process.
生化和生理效应
Arsenious acid is a potent toxin that can cause a range of biochemical and physiological effects in humans and animals. Exposure to arsenious acid can lead to gastrointestinal symptoms, such as nausea, vomiting, and diarrhea, as well as neurological symptoms, such as confusion, seizures, and coma. Chronic exposure to arsenious acid has been linked to a range of health problems, including skin lesions, respiratory problems, and an increased risk of cancer.
实验室实验的优点和局限性
Arsenious acid has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its anti-inflammatory and immunomodulatory effects. However, its toxicity limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers and laboratory personnel.
未来方向
There are several areas of future research for arsenious acid, including the development of new therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential as a tool for studying cellular processes. One promising area of research is the use of arsenious acid in combination with other drugs or therapies to enhance their effectiveness in treating cancer and other diseases.
Conclusion
In conclusion, arsenious acid is a highly toxic inorganic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. Despite its toxicity, arsenious acid has been found to possess certain therapeutic properties, particularly in the treatment of certain types of cancer. Further research is needed to fully understand the mechanism of action of arsenious acid and to explore its potential as a tool for studying cellular processes and developing new therapies for a range of diseases.
合成方法
Arsenious acid is typically synthesized from Arsenious acid ores or as a byproduct of smelting copper and lead ores. The most common method of synthesis involves heating Arsenious acid trioxide with sulfuric acid, which produces a solution of arsenious acid. The resulting solution can be purified through various methods, such as distillation, crystallization, or precipitation.
属性
IUPAC Name |
arsenous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRYVMKFMUJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160267, DTXSID10420098 | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.928 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenenous acid | |
CAS RN |
13768-07-5, 25666-20-0 | |
| Record name | Arsenenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



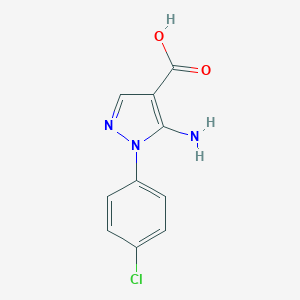
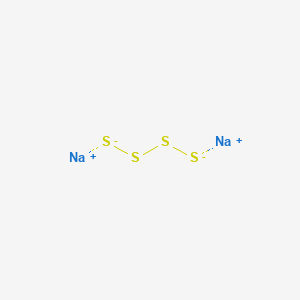
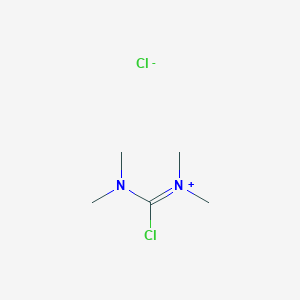
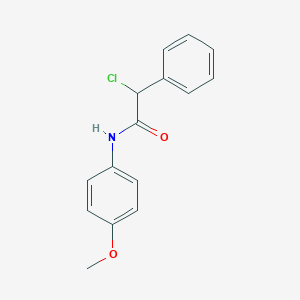
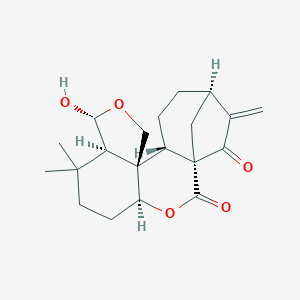
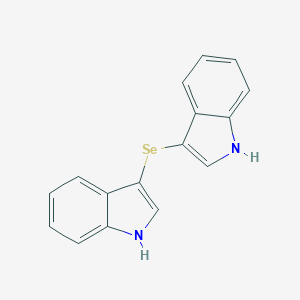

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
